N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide is a synthetic benzamide derivative characterized by a benzothiazole core substituted with a chlorine atom at the 6-position, a pyridin-3-ylmethyl group, and a dimethylsulfamoylphenyl moiety. Its synthesis and characterization rely on advanced spectroscopic techniques, including $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS, to confirm purity and structural integrity.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S2/c1-26(2)32(29,30)18-8-5-16(6-9-18)21(28)27(14-15-4-3-11-24-13-15)22-25-19-10-7-17(23)12-20(19)31-22/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBBISJSZFZNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, drawing on diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C15H16ClN5O2S
- Molecular Weight : 353.83 g/mol
- CAS Number : 959639
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies indicate that benzothiazole derivatives exhibit significant anticancer properties. For instance, a series of novel benzothiazole compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The results demonstrated that at concentrations of 1, 2, and 4 μM, these compounds not only inhibited cell proliferation but also induced apoptosis and cell cycle arrest similar to established anticancer agents .
Table 1: Cytotoxic Effects of Benzothiazole Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 2.5 | Apoptosis induction |
| B7 | A549 | 3.0 | Cell cycle arrest |
| B7 | H1299 | 1.8 | Inhibition of migration |
Anti-inflammatory Activity
The compound's benzothiazole structure is also associated with anti-inflammatory effects. Studies have shown that derivatives can significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated macrophages. This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases .
Mechanistic Studies
Mechanistic investigations into the biological activities of this compound have highlighted its ability to modulate key signaling pathways involved in cancer progression and inflammation. For example:
- Apoptosis Pathways : The activation of caspases and the upregulation of pro-apoptotic proteins have been observed in treated cancer cells.
- Cell Cycle Regulation : The compound disrupts the cell cycle at the G1/S checkpoint, leading to increased cell death in cancerous cells.
Case Studies
Several case studies have documented the therapeutic potential of benzothiazole derivatives:
- Study on Lung Cancer : A study conducted on non-small cell lung cancer models showed that a related benzothiazole derivative significantly inhibited tumor growth in vivo while exhibiting minimal toxicity to normal cells .
- Anti-inflammatory Effects : Another study demonstrated that a related compound reduced inflammation markers in animal models of arthritis, suggesting potential use in treating chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the benzothiazole/pyridine substituents, sulfonamide groups, and heterocyclic modifications. Below is a detailed comparison with key compounds from the literature:
Structural Analogues from Benzamide/Thiazole Families
- Compound 4d (3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide): Key differences: Replaces the benzothiazole core with a thiazole ring and introduces a morpholinomethyl group. The chlorine substitution is at 3,4-positions on the benzamide instead of 6-position on benzothiazole. Physicochemical data: Melting point ~215–217°C; $ ^1H $-NMR (DMSO-$d_6$): δ 8.65 (s, 1H, pyridine), 7.92 (d, 2H, aromatic) . Implications: Morpholine enhances solubility but may reduce metabolic stability compared to dimethylsulfamoyl.
- Physicochemical data: HRMS confirms molecular ion [M+H]$^+$ at m/z 557.12; yellow crystalline solid . Implications: Piperazine moieties often improve blood-brain barrier penetration but may introduce off-target receptor interactions.
Sulfonamide-Modified Analogues
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide (CAS 6265-71-0) :
- Key differences : Substitutes chlorine with fluorine at the benzothiazole 6-position and replaces dimethylsulfamoyl with a 3-methylpiperidine-sulfonyl group.
- Physicochemical data : Commercial availability (Henan New Blue Chemical Co.) suggests industrial scalability; fluorinated analogs typically exhibit enhanced metabolic stability .
- Implications : Fluorine’s electronegativity may alter binding affinity in target enzymes compared to chlorine.
N-(6-Chloranyl-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide :
Data Table: Comparative Analysis
Research Findings and Trends
- Fluorinated derivatives (e.g., CAS 6265-71-0) are often prioritized for in vivo studies due to improved pharmacokinetics .
- Synthetic Challenges : The dimethylsulfamoyl group in the target compound may complicate regioselective synthesis compared to morpholine/piperazine analogs, which are more straightforward to functionalize .
- Pyridin-3-ylmethyl groups contribute to π-π stacking interactions in enzyme active sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
